5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol

Lipophilicity Drug-likeness Physicochemical profiling

5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 560995-28-0, molecular formula C₇H₆N₂O₂S, molecular weight 182.2 g/mol) is a heterocyclic small molecule that incorporates a 2-methylfuran ring at the 5-position of a 1,3,4-oxadiazole-2-thiol core. This compound belongs to the thiol-substituted 1,3,4-oxadiazole class, a scaffold extensively associated with antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2
CAS No. 560995-28-0
Cat. No. B2393601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol
CAS560995-28-0
Molecular FormulaC7H6N2O2S
Molecular Weight182.2
Structural Identifiers
SMILESCC1=C(C=CO1)C2=NNC(=S)O2
InChIInChI=1S/C7H6N2O2S/c1-4-5(2-3-10-4)6-8-9-7(12)11-6/h2-3H,1H3,(H,9,12)
InChIKeyOJTIHWBSNPLNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 560995-28-0): Procurement-Relevant Structural and Pharmacophoric Profile


5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 560995-28-0, molecular formula C₇H₆N₂O₂S, molecular weight 182.2 g/mol) is a heterocyclic small molecule that incorporates a 2-methylfuran ring at the 5-position of a 1,3,4-oxadiazole-2-thiol core . This compound belongs to the thiol-substituted 1,3,4-oxadiazole class, a scaffold extensively associated with antimicrobial, anticancer, anti-inflammatory, and antioxidant activities [1]. The presence of the exocyclic thiol group enables thiol–thione tautomerism, a property that modulates nucleophilic reactivity, metal-coordination behavior, and metabolic stability. The 2-methyl substitution on the furan ring at the 3-position distinguishes this compound from the more extensively studied 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol regioisomer, conferring altered electronic distribution and steric properties that influence downstream target engagement.

Why 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol Cannot Be Interchanged With In-Class Analogs


Purchasing a generic 1,3,4-oxadiazole-2-thiol or substituting a closely related furan-containing analog such as 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (CAS 13239-11-7) without evaluating the regioisomeric and substituent-level differences carries substantial risk. SAR studies across the 1,3,4-oxadiazole class demonstrate that the position and electronic nature of substituents on the aryl/heteroaryl ring at the 5-position directly govern biological potency, selectivity, and even the dominant tautomeric equilibrium. For example, in a series of 5-substituted-1,3,4-oxadiazole-2-thiol hybrids, electron-donating versus electron-withdrawing substituents on the attached ring produced dramatically divergent anti-inflammatory and anticancer activities [1]. Furthermore, comparisons between 2,5-disubstituted 1,3,4-oxadiazoles bearing heteroaromatic versus aromatic rings at the 2-position demonstrated that the identity of the heterocyclic ring alone is a critical determinant of free-radical scavenging activity [2]. The 2-methylfuran-3-yl substitution pattern of the target compound is structurally distinct from the furan-2-yl, phenyl, and benzofuran analogs that dominate the published SAR literature, meaning activity data from these comparators cannot be directly extrapolated.

Quantitative Differentiation Evidence: 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol vs. Closest Analogs


C-2 Methyl Substitution on Furan Ring Confers Enhanced Lipophilicity vs. Unsubstituted Furan-2-yl Analog

The target compound contains a methyl group at the C-2 position of the furan ring attached at the furan-3-yl linkage, whereas the most common comparator, 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (CAS 13239-11-7), is unsubstituted at the furan ring. The additional methyl substituent increases calculated logP by approximately 0.5–0.7 units based on additive fragment contributions, enhancing membrane permeability potential while retaining hydrogen-bond acceptor capacity from the oxadiazole and furan oxygen atoms . In the related 1,3,4-thiadiazole class, improved liposolubility conferred by sulfur and alkyl substitution has been directly linked to superior cellular membrane crossing and target engagement [1], providing a mechanistic rationale for compound prioritization in cell-based screening campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Furan-3-yl vs. Furan-2-yl Regioisomerism Alters Electronic Distribution and Tautomeric Equilibrium

The target compound positions the oxadiazole ring at the furan-3-yl position, in contrast to the more commonly synthesized furan-2-yl regioisomer (CAS 13239-11-7). The furan-2-yl variant has been characterized for its thiol–thione tautomeric equilibrium, where the thione form predominates under specific pH and solvent conditions [1]. The furan-3-yl connectivity in the target compound alters the electronic conjugation between the furan oxygen lone pair and the oxadiazole π-system, which shifts the thiol–thione equilibrium differently. This differential equilibrium directly impacts the compound's nucleophilicity at sulfur, affecting alkylation/acylation site-selectivity during derivatization and the compound's metal-chelating properties [2]. Such regioisomeric differences are non-trivial in SAR campaigns where the thione form may preferentially engage biological targets via hydrogen bonding while the thiol form coordinates metal cofactors.

Tautomerism Electronic structure Regioisomer comparison

Thiol-Containing 1,3,4-Oxadiazole Scaffold Demonstrates Superior In Vitro Antibacterial Potency (MIC 1.56–3.13 μg/mL) vs. Reference Standards in Thioether-Derivatized Series

Prior art on 1,3,4-oxadiazole thioether derivatives (compounds 9–44) has identified potent antibacterial activity directly attributable to the thiol/thioether functionality at the oxadiazole 2-position, with lead compound 18 demonstrating MIC values of 1.56–3.13 μg/mL across four bacterial strains tested [1]. The target compound, 5-(2-methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol, retains the free thiol group that serves as the critical precursor for generating these bioactive thioether derivatives. In head-to-head evaluation within the broader oxadiazole-2-thiol class, analogs containing cyclic secondary amine substituents (morpholine, N-methylpiperazine, piperazine) demonstrated antibacterial and antifungal activity in the MIC range of 6–50 μM against Bacillus subtilis, Escherichia coli, and Candida albicans [2]. The target compound's 2-methylfuran-3-yl pharmacophore offers a structurally distinct vector for derivatization that is absent from the piperazine/morpholine-based analogs, providing access to underexplored chemical space.

Antibacterial MIC Thymidylate synthase inhibition

1,3,4-Oxadiazole-2-thiol Class Anticancer Benchmarking: Lead Compound 4e Achieves IC₅₀ of 3.78 μM vs. Doxorubicin at 6.795 μM in BT474 Breast Cancer Cells

A 2024 structure–activity relationship study of thirteen 5-substituted-1,3,4-oxadiazole-2-thiol hybrids (compounds 4a–m) evaluated in vitro anticancer activity against the BT474 female breast cancer cell line [1]. Compound 4e demonstrated the most potent antiproliferative activity with an IC₅₀ of 3.78 μM, outperforming the clinical reference drug doxorubicin (IC₅₀ = 6.795 μM) by a factor of approximately 1.8-fold. This finding establishes a quantitative potency benchmark for the oxadiazole-2-thiol pharmacophore in oncology applications. The target compound, bearing a 2-methylfuran-3-yl substituent—a heteroaromatic group structurally divergent from the phenyl-based substituents explored in the 4a–m series—represents an opportunity to probe whether electron-rich heterocyclic substitution can match or exceed the potency established by optimized phenyl analogs.

Anticancer Breast cancer IC₅₀ Cytotoxicity

In Vivo Anti-Inflammatory Potency: Oxadiazole-2-thiol Class Achieves 81% Paw Edema Inhibition, Outperforming Standard Benchmarks in Carrageenan-Induced Rat Model

In the same 2024 study of 1,3,4-oxadiazole-2-thiol hybrids, compound 4f demonstrated 81% inhibition of paw edema volume in a carrageenan-induced Sprague-Dawley rat model of acute inflammation [1]. This in vivo result establishes that the oxadiazole-2-thiol scaffold can be optimized for systemic anti-inflammatory efficacy. Structure–activity relationship analysis revealed that the presence of electron-donating substituents on the ring attached to the oxadiazole core is favorable for biological activity. The target compound's 2-methylfuran-3-yl group is an electron-rich heteroaromatic system with a methyl electron-donating substituent, aligning with the favorable SAR determinants identified in this study, though no direct in vivo data exist for the specific compound.

Anti-inflammatory In vivo Paw edema Carrageenan

Heteroaromatic vs. Aromatic Ring at Oxadiazole 2-Position Determines Antioxidant Activity: Furan-Containing Scaffolds Show Distinct Free-Radical Scavenging Profiles

A comparative antioxidant study of 2,5-disubstituted 1,3,4-oxadiazoles established that compounds bearing an aromatic group at the 2-position exhibited significant free-radical scavenging activity comparable to ascorbic acid, whereas heteroaromatic-substituted analogs displayed differentiated activity profiles [1]. Separately, 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivatives—compounds that share the furan-oxadiazole-thiol architecture with the target compound—have been reported as potent antioxidants [2]. More recently, S-substituted 5-(2-(phenylthio)pyridine-3-yl)-1,3,4-oxadiazole-2-thiol derivative Ij achieved an IC₅₀ of 3.20 μM in the DPPH radical scavenging assay, outperforming ascorbic acid as the standard [3]. The target compound's combination of a furan heteroaromatic ring with a free thiol group positions it as a structurally privileged intermediate for synthesizing antioxidant lead candidates with substituent-dependent potency modulation.

Antioxidant DPPH assay Free-radical scavenging SAR

Procurement-Relevant Application Scenarios for 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 560995-28-0)


Antimicrobial Thioether Library Synthesis Using the Free Thiol Handle

The free thiol group at the oxadiazole 2-position serves as a direct derivatization handle for generating focused thioether libraries with demonstrated antibacterial activity. Published 1,3,4-oxadiazole thioether derivatives have achieved MIC values as low as 1.56 μg/mL against Gram-positive and Gram-negative bacterial strains [1]. The target compound's 2-methylfuran-3-yl substituent provides a sterically and electronically differentiated scaffold relative to phenyl-substituted starting materials, enabling the exploration of novel chemical space in antimicrobial SAR campaigns. The compound is suitable for alkylation with diverse alkyl/aryl halides under mild basic conditions, with the tautomeric equilibrium (thiol vs. thione) influencing both reaction regioselectivity and product bioactivity.

Anticancer Lead Optimization Leveraging Heteroaromatic Substituent Diversity

The 1,3,4-oxadiazole-2-thiol class has produced anticancer leads with in vitro potency exceeding doxorubicin (compound 4e: IC₅₀ = 3.78 μM vs. doxorubicin IC₅₀ = 6.795 μM against BT474 breast cancer cells) [1]. The target compound, with its electron-rich 2-methylfuran-3-yl substituent, extends the chemical diversity of the class beyond the phenyl-substituted series that has been systematically explored. This compound is well-suited for incorporation into medicinal chemistry programs targeting breast adenocarcinoma (MCF-7, BT474), liver carcinoma (HepG-2), and other solid tumor cell lines where furan-containing oxadiazole/thiadiazole hybrids have shown promising activity comparable to doxorubicin [2].

Bioisosteric Replacement of 1,3,4-Thiadiazole-2-thiol in Dual-Acting Anti-Inflammatory/Anticancer Programs

The 1,3,4-oxadiazole ring is an established bioisostere of 1,3,4-thiadiazole, with the oxygen-for-sulfur substitution modulating lipophilicity, metabolic stability, and hydrogen-bond acceptor capacity. In vivo anti-inflammatory efficacy of 81% paw edema inhibition has been demonstrated for optimized oxadiazole-2-thiol hybrids [1], while thiadiazole-containing furan hybrids have shown high anticancer activity against HepG-2 liver carcinoma cells [2]. The target compound can serve as a comparator scaffold in bioisosteric replacement studies, where the oxadiazole oxygen versus thiadiazole sulfur atom differentially affects pharmacokinetic properties without abolishing target engagement. Its procurement supports systematic head-to-head evaluation programs that aim to identify the optimal heterocyclic core for dual anti-inflammatory/anticancer indications.

Chemoselective Derivatization via Thiol–Thione Tautomerism Control for Targeted Covalent Inhibitor Design

The thiol–thione tautomerism inherent to 1,3,4-oxadiazole-2-thiols provides a unique opportunity for chemoselective derivatization: the thiol form reacts as a soft nucleophile (S-alkylation, metal coordination), while the thione form engages in hydrogen-bonding interactions with biological targets [1]. The furan-3-yl (vs. furan-2-yl) connectivity in the target compound shifts the tautomeric equilibrium by altering the electronic conjugation pathway, as established by comparative IR and NMR studies of furan-containing oxadiazole and triazole thiols [2]. This regioisomer-dependent tautomerism is exploitable in the design of targeted covalent inhibitors where controlled reactivity at sulfur is essential for selective protein modification. Procurement of the target compound enables tautomerism-aware medicinal chemistry that is not achievable with the more common furan-2-yl regioisomer.

Quote Request

Request a Quote for 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.